molecular formula C10H10N4O B1450798 2-hydrazino-6-phenylpyrimidin-4(3{H})-one CAS No. 86799-26-0

2-hydrazino-6-phenylpyrimidin-4(3{H})-one

Cat. No. B1450798
CAS RN: 86799-26-0
M. Wt: 202.21 g/mol
InChI Key: GOXIBEGWUVQEFI-UHFFFAOYSA-N
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Description

2-hydrazino-6-phenylpyrimidin-4(3{H})-one is a chemical compound with the molecular formula C10H10N4O . It has a molecular weight of 202.22 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-hydrazino-6-phenylpyrimidin-4(3{H})-one is 1S/C10H10N4O/c11-14-10-12-8 (6-9 (15)13-10)7-4-2-1-3-5-7/h1-6H,11H2, (H2,12,13,14,15) . The InChI key is GOXIBEGWUVQEFI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of 2-hydrazino-6-phenylpyrimidin-4(3{H})-one is solid . The compound has a molecular weight of 202.22 g/mol .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Hydrazino-6-phenylpyrimidin-4(3H)-one serves as a precursor in the synthesis of novel compounds with significant antimicrobial activities. For instance, it has been used in the creation of acyclo C-nucleosides, specifically 3-(alditol-1-yl)-7-oxo-5-phenyl-1,2,4-triazolo[4,3-a]pyrimidines, demonstrating antibacterial and antifungal properties (Shaban, Nasr, & Morgaan, 2000).

Anti-inflammatory Activity

The compound has been utilized as a starting material in the synthesis of novel pyrimidine derivatives that exhibited anti-inflammatory activities. These activities were confirmed through the preparation of various hydrazones, oxadiazoles, thiadiazoles, triazoles, and thiazoles derived from the compound, indicating its utility in developing new anti-inflammatory agents (Al-Ashmawy, El-feky, El-Samii, & Osman, 1997).

Kinase Inhibition and Anticancer Properties

Research has also explored the compound's role in synthesizing kinase inhibitors with notable in vitro anticancer properties. A new class of pyridopyrimidinone compounds, starting from 2-hydrazinyl-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, showed high efficacy against several human cancer cell lines, demonstrating promising potential for cancer treatment (Khalifa, Al-Omar, Alkahtani, & Bakheit, 2019).

Corrosion Inhibition

The versatility of 2-hydrazino-6-phenylpyrimidin-4(3H)-one extends to the field of corrosion inhibition. A novel derivative, 2-(2-hydrazinyl-1,6-dihydro-6-oxopyrimidin-4-yl) acetohydrazide, synthesized from the compound, demonstrated significant inhibition of mild steel corrosion in acidic solutions, highlighting its potential in industrial applications (Abdallah, Ahmed, & Saleh, 2016).

properties

IUPAC Name

2-hydrazinyl-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-14-10-12-8(6-9(15)13-10)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXIBEGWUVQEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazino-6-phenylpyrimidin-4(3{H})-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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